![molecular formula C20H25N3O3S B4437754 N-2-biphenylyl-1-[(dimethylamino)sulfonyl]-4-piperidinecarboxamide](/img/structure/B4437754.png)
N-2-biphenylyl-1-[(dimethylamino)sulfonyl]-4-piperidinecarboxamide
説明
N-2-biphenylyl-1-[(dimethylamino)sulfonyl]-4-piperidinecarboxamide, commonly known as BIS, is a chemical compound that has been extensively studied in the field of neuroscience. BIS is a selective inhibitor of the protein phosphatase 2A (PP2A), an enzyme that plays a crucial role in regulating neuronal activity. The inhibition of PP2A by BIS has been shown to have a wide range of effects on the central nervous system, making it a valuable tool for scientific research.
作用機序
BIS acts as a selective inhibitor of N-2-biphenylyl-1-[(dimethylamino)sulfonyl]-4-piperidinecarboxamide, which is a serine/threonine phosphatase that plays a crucial role in regulating neuronal activity. N-2-biphenylyl-1-[(dimethylamino)sulfonyl]-4-piperidinecarboxamide is involved in the dephosphorylation of a wide range of substrates, including ion channels, receptors, and transcription factors. By inhibiting N-2-biphenylyl-1-[(dimethylamino)sulfonyl]-4-piperidinecarboxamide, BIS can modulate the activity of these substrates, leading to a wide range of effects on neuronal function.
Biochemical and Physiological Effects:
BIS has been shown to have a wide range of effects on the central nervous system. It has been shown to enhance synaptic plasticity and improve learning and memory in animal models. BIS has also been shown to have neuroprotective effects, protecting against neuronal damage in models of neurodegenerative diseases. Additionally, BIS has been shown to have analgesic effects, reducing pain sensitivity in animal models.
実験室実験の利点と制限
BIS has several advantages as a research tool. It is a selective inhibitor of N-2-biphenylyl-1-[(dimethylamino)sulfonyl]-4-piperidinecarboxamide, which allows for the specific modulation of neuronal activity. BIS has also been shown to have a wide range of effects on the central nervous system, making it a valuable tool for studying neuronal function. However, BIS also has several limitations. It can be difficult to obtain pure BIS, and it can be toxic at high concentrations. Additionally, the effects of BIS can be difficult to interpret, as N-2-biphenylyl-1-[(dimethylamino)sulfonyl]-4-piperidinecarboxamide has a wide range of substrates.
将来の方向性
There are several future directions for research on BIS. One area of research is the development of more selective inhibitors of N-2-biphenylyl-1-[(dimethylamino)sulfonyl]-4-piperidinecarboxamide, which would allow for more precise modulation of neuronal activity. Additionally, BIS could be used to study the effects of N-2-biphenylyl-1-[(dimethylamino)sulfonyl]-4-piperidinecarboxamide inhibition on other neurological disorders, such as epilepsy and schizophrenia. Finally, BIS could be used in the development of new therapeutics for neurodegenerative diseases, such as Alzheimer's and Parkinson's disease.
科学的研究の応用
BIS has been extensively used in scientific research to study the role of N-2-biphenylyl-1-[(dimethylamino)sulfonyl]-4-piperidinecarboxamide in neuronal function. It has been shown to have a wide range of effects on the central nervous system, including the regulation of synaptic plasticity, learning, and memory. BIS has also been used to study the effects of N-2-biphenylyl-1-[(dimethylamino)sulfonyl]-4-piperidinecarboxamide inhibition on neurodegenerative diseases, such as Alzheimer's and Parkinson's disease.
特性
IUPAC Name |
1-(dimethylsulfamoyl)-N-(2-phenylphenyl)piperidine-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H25N3O3S/c1-22(2)27(25,26)23-14-12-17(13-15-23)20(24)21-19-11-7-6-10-18(19)16-8-4-3-5-9-16/h3-11,17H,12-15H2,1-2H3,(H,21,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JZKPBGSDJQPSNC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)S(=O)(=O)N1CCC(CC1)C(=O)NC2=CC=CC=C2C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H25N3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2-[1-(4-fluorobenzoyl)-3-oxo-2-piperazinyl]-N-phenylacetamide](/img/structure/B4437673.png)
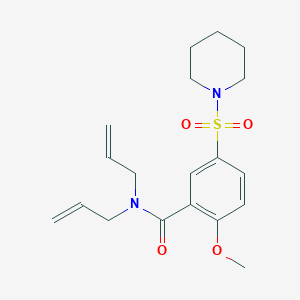
![N-{2-[(allylamino)carbonyl]phenyl}-1-(4-fluorobenzyl)-4-piperidinecarboxamide](/img/structure/B4437689.png)

![2-methyl-4-(1-pyrrolidinyl)[1]benzofuro[3,2-d]pyrimidine](/img/structure/B4437711.png)
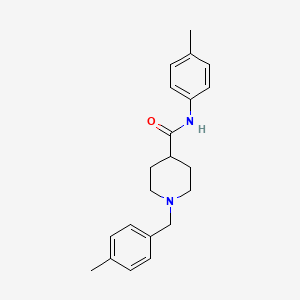
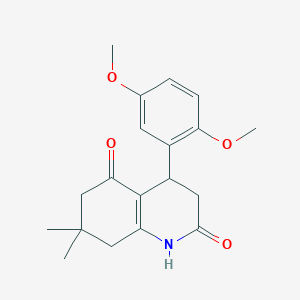


![4-[2-(3-isopropyl-1,4,6,7-tetrahydro-5H-pyrazolo[4,3-c]pyridin-5-yl)-2-oxoethoxy]quinazoline](/img/structure/B4437741.png)
![N-bicyclo[2.2.1]hept-2-yl-1-[(dimethylamino)sulfonyl]-4-piperidinecarboxamide](/img/structure/B4437764.png)
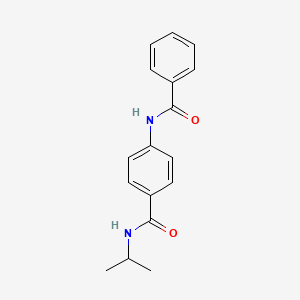
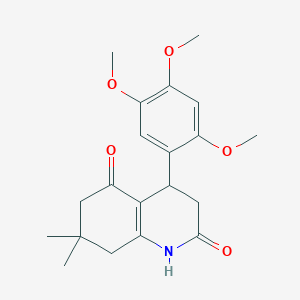
![1-[3-(4-tert-butylphenyl)propanoyl]pyrrolidine](/img/structure/B4437799.png)